molecular formula C17H12Cl2N2S2 B2960208 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine CAS No. 339278-42-1

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine

Cat. No.: B2960208
CAS No.: 339278-42-1
M. Wt: 379.32
InChI Key: DCFNXMIFSBPKSZ-VOTSOKGWSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine is a synthetic pyrimidine derivative of high interest in chemical and pharmaceutical research. This compound features a complex structure incorporating a pyrimidine core, a 2-thienylvinyl substituent, and a 2,6-dichlorobenzylsulfanyl group. The molecular architecture suggests potential for investigation in various fields, including as a building block for novel therapeutic agents or in the development of advanced materials. Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, often explored for their biological activity. Researchers might investigate this specific compound for its potential interactions with biological targets, possibly building upon known activities of related pyrimidine scaffolds. The presence of the sulfanyl ether and vinyl thiophene groups makes it a valuable intermediate for further chemical modifications, such as in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment. The specific mechanism of action, physicochemical properties, and full spectrum of applications are subject to ongoing research and should be verified by the end-user.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-thiophen-2-ylethenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2S2/c18-15-4-1-5-16(19)14(15)11-23-17-20-9-8-12(21-17)6-7-13-3-2-10-22-13/h1-10H,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFNXMIFSBPKSZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)C=CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)/C=C/C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs. Quinoxaline: Unlike dipyrrolylquinoxalines (e.g., fluoride sensors from JACS 1999 ), this compound’s pyrimidine core lacks the fused pyrrole rings, reducing its anion-binding capacity but increasing versatility for covalent modifications.
  • Substituent Positioning : Compared to 4-(Azulen-1-yl) six-membered heteroaromatics (Tetrahedron 2017 ), which feature substituents at the 2- and 6-positions, this compound’s 2,4-substitution pattern may alter steric and electronic interactions in supramolecular applications.

Substituent Effects

  • Thienyl vs.
  • Chlorine Substitution: The 2,6-dichlorobenzyl group distinguishes this compound from non-halogenated benzyl analogues, enhancing hydrophobicity and possibly improving membrane permeability in biological systems .

Physicochemical and Functional Properties

Key Data Comparison

Property 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine 4-(Azulen-1-yl)-2-(2-furylvinyl)heteroaromatic Dipyrrolylquinoxaline (JACS 1999 )
Core Structure Pyrimidine Azulenyl-heteroaromatic Quinoxaline
Substituents 2,6-Dichlorobenzylsulfanyl; 2-thienylvinyl 2-Furylvinyl; Azulenyl Dipyrrolyl
Molecular Weight (g/mol) 379.33 ~390–410 (estimated) 434.5 (example)
Key Application Drug discovery (ZINC5344185 ) Optoelectronic materials Anion sensing

Functional Insights

  • Biological Relevance: The dichlorobenzyl group’s lipophilicity may favor interactions with hydrophobic protein pockets, contrasting with polar dipyrrolylquinoxalines optimized for anion binding .

Research Findings and Implications

  • Synthetic Accessibility : The compound’s modular structure allows for straightforward derivatization, as seen in analogues from Tetrahedron 2017 .
  • Database Listings : Its presence in ZINC and HMS libraries suggests utility in high-throughput screening for kinase inhibitors or antimicrobial agents .

Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine , with CAS number 339278-42-1 , is a pyrimidine derivative characterized by a dichlorobenzyl sulfanyl group and a thienyl vinyl moiety. Its molecular formula is C17H12Cl2N2S2C_{17}H_{12}Cl_2N_2S_2 with a molar mass of approximately 379.33 g/mol . This compound has garnered attention for its potential biological activities, although specific studies on its mechanisms and effects remain limited.

Chemical Structure

The structure of the compound can be illustrated as follows:

Chemical Structure 2[(2,6Dichlorobenzyl)sulfanyl]4[2(2thienyl)vinyl]pyrimidine\text{Chemical Structure }this compound
PropertyValue
Molecular FormulaC17H12Cl2N2S2
Molar Mass379.33 g/mol
Boiling Point537.5 ± 50.0 °C (Predicted)
Density1.43 ± 0.1 g/cm³ (Predicted)
pKa0.03 ± 0.50 (Predicted)

Biological Activity Overview

While comprehensive studies specifically addressing the biological activity of This compound are sparse, several related compounds exhibit notable biological properties that may provide insights into its potential effects.

Similar Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
4-Amino-1-(benzothiazol-2-yl)-1H-pyrimidin-6-oneContains benzothiazole instead of thienylAnticancer
5-Fluoro-1H-pyrimidin-6-oneFluorinated pyrimidine coreAntiviral
6-Methyl-1H-pyrimidin-4-oneMethyl substitution on pyrimidineAntimicrobial
4-(Thien-3-yl)-1H-pyrimidin-6-oneThienyl group without dichlorobenzeneAntidiabetic

The unique combination of a dichlorobenzene sulfanyl group and thienyl vinyl moiety in This compound may enhance its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Despite the lack of direct studies on This compound , research on structurally similar compounds indicates that they may exhibit significant biological activities:

  • Anticancer Properties : Compounds with similar structural features have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer potential.
  • Antiviral Activity : Pyrimidine derivatives are often explored for their antiviral properties, particularly against RNA viruses.
  • Antimicrobial Effects : The presence of sulfur-containing groups in related compounds has been linked to antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves coupling reactions between the pyrimidine core and functionalized thienylvinyl/chlorobenzyl groups. Key steps include:

  • Thiolation: Reacting the pyrimidine precursor (e.g., 4-chloropyrimidine) with 2,6-dichlorobenzyl mercaptan under basic conditions (e.g., NaOH in ethanol or DMF) to introduce the sulfanyl group .
  • Vinylation: A Heck coupling or Wittig reaction to attach the 2-thienylvinyl moiety. Solvent choice (e.g., DMF or THF), palladium catalysts (e.g., Pd(OAc)₂), and temperature (80–120°C) critically influence yield .
  • Optimization: Microwave-assisted synthesis (e.g., 100–150 W, 80°C) reduces reaction time and improves regioselectivity . Monitor purity via HPLC and confirm structure with NMR (¹H/¹³C) and HRMS.

Q. What safety protocols should be followed when handling this compound, especially concerning waste disposal and exposure prevention?

Methodological Answer:

  • Exposure Mitigation: Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical attention .
  • Waste Management: Segregate organic waste containing halogenated byproducts (e.g., chlorinated intermediates) and store in labeled, airtight containers. Collaborate with certified waste disposal firms to prevent environmental contamination .
  • Storage: Keep in a dark, dry environment at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound, and what are common refinement challenges?

Methodological Answer:

  • Crystal Growth: Dissolve the compound in a chloroform-acetone (1:5 v/v) mixture and allow slow evaporation at 4°C to obtain single crystals .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. Resolve ambiguities in the thienylvinyl orientation or sulfanyl bond angles via SHELX refinement .
  • Challenges: Hydrogen atom positioning in flexible groups (e.g., thienylvinyl) requires riding models (C–H = 0.93–0.97 Å) and isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .

Q. What strategies are effective in analyzing pharmacological activity contradictions observed in different in vitro vs. in vivo models for this compound?

Methodological Answer:

  • Bioavailability Assessment: Compare solubility (logP) and plasma protein binding using LC-MS/MS. Low in vivo efficacy may stem from poor absorption or rapid metabolism .
  • Metabolite Profiling: Identify active/toxic metabolites via hepatic microsome assays. For example, oxidation of the thienyl group could reduce target engagement .
  • Model Selection: Use transgenic animal models or 3D cell cultures to better replicate human pharmacokinetics .

Q. How should researchers design experiments to investigate the electronic effects of the thienylvinyl group on the pyrimidine ring's reactivity?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (B3LYP/6-311+G*) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO). The thienyl group’s electron-rich nature may stabilize electrophilic attacks .
  • Experimental Probes: Conduct electrophilic substitution reactions (e.g., nitration) and monitor regioselectivity via ¹H NMR. Compare reaction rates with analogs lacking the thienyl group .
  • Spectroscopic Validation: Use UV-Vis spectroscopy to track charge-transfer interactions influenced by the thienylvinyl moiety .

Q. What methodologies are critical for assessing the compound's potential as a kinase inhibitor, given structural analogs in existing research?

Methodological Answer:

  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays. IC₅₀ values <100 nM indicate strong inhibition potential .
  • Structural Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes. The dichlorobenzyl group may occupy hydrophobic pockets, while the pyrimidine core interacts with catalytic lysines .
  • SAR Studies: Synthesize derivatives with modified sulfanyl/thienyl groups and correlate structural changes with activity. For example, replacing thienyl with phenyl may reduce selectivity .

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